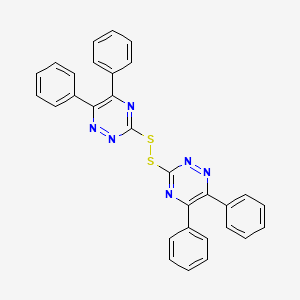![molecular formula C22H22N4 B12131240 N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-59-2](/img/structure/B12131240.png)
N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, also known as PPNPP, is a chemical compound that has garnered interest in scientific research. Its unique structure combines pyrazolo and pyrimidine scaffolds, making it a promising candidate for various applications.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of PPNPP. One notable approach involves the reaction of appropriate starting materials to form the pyrazolo[1,5-a]pyrimidine core. For instance, thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Further functionalization of this core leads to the desired compound.
Reaction Conditions:: The specific reaction conditions may vary, but the key steps typically involve cyclization, substitution, and functional group modifications. Detailed protocols would depend on the synthetic route chosen.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.
Analyse Des Réactions Chimiques
PPNPP can undergo various reactions, including:
Oxidation: Oxidative processes can modify the phenyl and pyrazolo rings.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents on the phenyl and pyrazolo rings can be replaced.
Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine scaffold.
Common reagents and conditions include:
Catalysts: Transition metals (e.g., palladium, copper) for cross-coupling reactions.
Bases: Organic bases (e.g., triethylamine) for deprotonation.
Solvents: Common solvents (e.g., DMF, DMSO) for dissolution.
Major products formed from these reactions include derivatives with modified substituents or functional groups.
Applications De Recherche Scientifique
PPNPP’s versatility extends to various fields:
Chemistry: Used as a building block for novel compounds.
Biology: Investigated for its interactions with biological targets.
Medicine: Evaluated for potential therapeutic effects.
Industry: May find applications in materials science or catalysis.
Mécanisme D'action
The precise mechanism by which PPNPP exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
PPNPP’s uniqueness lies in its fused pyrazolo[1,5-a]pyrimidine structure. Similar compounds include other pyrazolo-pyrimidines, but PPNPP’s specific combination of substituents sets it apart.
Propriétés
Numéro CAS |
890626-59-2 |
|---|---|
Formule moléculaire |
C22H22N4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-3-7-19-14-21(24-18-12-10-16(2)11-13-18)26-22(25-19)20(15-23-26)17-8-5-4-6-9-17/h4-6,8-15,24H,3,7H2,1-2H3 |
Clé InChI |
ULLQZOZPZRUAHD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12131173.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B12131176.png)
![4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI)](/img/structure/B12131177.png)
![2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131179.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12131180.png)

![(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate](/img/structure/B12131195.png)
![6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12131199.png)

![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-fluorobenzamide](/img/structure/B12131210.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12131222.png)
![butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B12131230.png)

